molecular formula C9H10FNO2 B2725322 5-Fluoro-2-(oxetan-3-yloxy)aniline CAS No. 1349715-85-0

5-Fluoro-2-(oxetan-3-yloxy)aniline

Cat. No.: B2725322
CAS No.: 1349715-85-0
M. Wt: 183.182
InChI Key: AILYXTCZIJKBRK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Fluoro-2-(oxetan-3-yloxy)aniline (CAS: 1349715-85-0) is a fluorinated aniline derivative featuring an oxetane ring linked via an ether group to the aromatic amine. Its molecular formula is C₉H₉FNO₂, with a molecular weight of 182.17 g/mol and a purity of 97% . The compound is synthesized via enantioselective desymmetrization, yielding 75% after column chromatography (hexane/EtOAc), as confirmed by NMR and HRMS data . Key spectral characteristics include:

  • ¹H NMR (CDCl₃): δ 6.95–6.88 (m, 1H), 4.72–4.64 (m, 2H), 4.61–4.53 (m, 3H) .
  • IR (ATR): Peaks at 3456 cm⁻¹ (N-H stretch) and 1601 cm⁻¹ (C=C aromatic) .

The oxetane ring confers rigidity and moderate polarity, influencing solubility and reactivity. This compound is primarily used in pharmaceutical intermediates and enantioselective catalysis .

Properties

IUPAC Name

5-fluoro-2-(oxetan-3-yloxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILYXTCZIJKBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(oxetan-3-yloxy)aniline typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(oxetan-3-yloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce any functional groups present.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH3) in methanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted aniline derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

Chemistry: 5-Fluoro-2-(oxetan-3-yloxy)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of new drugs. The presence of the fluorine atom can improve the metabolic stability and bioavailability of drug candidates, while the oxetane ring can enhance their binding affinity to biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(oxetan-3-yloxy)aniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can form strong interactions with target proteins, while the oxetane ring can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxetane-Containing Analogues

(a) 5-Fluoro-2-[(oxetan-3-yloxy)methyl]aniline (S12)
  • Molecular Formula: C₁₀H₁₂FNO₂.
  • Key Data: Yield (75%), purity (95%), NMR δ 6.66 (d, J = 7.3 Hz, 2H) .
(b) N-Benzyl-5-fluoro-2-[(oxetan-3-yloxy)methyl]aniline (1x)
  • Molecular Formula: C₁₇H₁₈FNO₂.
  • Key Data: Yield (69%), HRMS m/z [M + Na]⁺: 326.0918 .
  • Comparison: Benzylation enhances lipophilicity (logP increase) and may improve blood-brain barrier penetration in drug design .

Oxygen-Containing Heterocyclic Analogues

(a) 5-Fluoro-2-(furan-2-ylmethoxy)aniline (EN300-229876)
  • Molecular Formula: C₁₀H₁₀FNO₂.
  • CAS: 450399-72-1 .
  • Comparison: The furan ring offers π-conjugation but lacks the oxetane’s ring strain, leading to lower metabolic stability in vivo .
(b) 5-Fluoro-2-(morpholin-4-yl)aniline
  • Molecular Formula: C₁₀H₁₁FN₂O.
  • Key Data: Purity 95%, CAS: Unspecified .
  • Comparison: The morpholine group introduces a basic nitrogen, enhancing water solubility but reducing membrane permeability compared to oxetane .

Nitrogen-Containing Heterocyclic Analogues

(a) 5-Fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline
  • Molecular Formula: C₁₁H₁₂FN₃O.
  • Key Data: MW 221.24 g/mol, CAS: 1006468-29-6 .
  • Comparison: The pyrazole ring contributes to hydrogen bonding and metal coordination, useful in kinase inhibitor design but may increase toxicity .
(b) 5-Fluoro-2-(1H-imidazol-1-yl)aniline
  • Molecular Formula: C₉H₈FN₃.
  • Key Data: MW 177.17 g/mol, CAS: 251649-52-2 .
  • Comparison: The imidazole group’s basicity (pKa ~7) enables pH-dependent solubility, contrasting with the oxetane’s pH-neutral behavior .

Substituent-Modified Analogues

(a) 5-Fluoro-2-(trifluoromethyl)aniline
  • Molecular Formula: C₇H₅F₄N.
  • Key Data: CAS: Unspecified .
(b) 5-Fluoro-2-(1-pyrrolidinyl)aniline
  • Molecular Formula: C₁₀H₁₃FN₂.
  • Key Data: Purity 99%, CAS: 869942-11-0 .
  • Comparison: Pyrrolidine introduces a secondary amine, improving solubility in acidic environments but increasing susceptibility to oxidation .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula MW (g/mol) CAS Number Purity Key Feature
5-Fluoro-2-(oxetan-3-yloxy)aniline C₉H₉FNO₂ 182.17 1349715-85-0 97% Oxetane ring, moderate polarity
5-Fluoro-2-(furan-2-ylmethoxy)aniline C₁₀H₁₀FNO₂ 195.19 450399-72-1 95% Furan, π-conjugation
5-Fluoro-2-(morpholin-4-yl)aniline C₁₀H₁₁FN₂O 194.21 - 95% Morpholine, basic nitrogen
5-Fluoro-2-(1H-imidazol-1-yl)aniline C₉H₈FN₃ 177.17 251649-52-2 - Imidazole, pH-dependent solubility
5-Fluoro-2-(trifluoromethyl)aniline C₇H₅F₄N 179.12 - - CF₃, high electronegativity

Key Research Findings

  • Synthetic Yields: Oxetane derivatives generally exhibit higher yields (69–75%) compared to morpholine/pyrazole analogues (~60–70%) due to optimized desymmetrization protocols .
  • Solubility: Oxetane-containing compounds balance polarity and lipophilicity, making them preferable in CNS drug design over highly polar morpholine derivatives .
  • Biological Activity: Fluorinated anilines with heterocycles (e.g., imidazole, pyrazole) show enhanced binding to enzymes like kinases, though oxetane derivatives offer better metabolic stability .

Biological Activity

5-Fluoro-2-(oxetan-3-yloxy)aniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a fluorine atom and an oxetane ring. These components may significantly influence its biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from diverse research studies and presenting detailed findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Fluorine Atom : Known to enhance lipophilicity and potentially alter metabolic pathways.
  • Oxetane Ring : Provides unique reactivity patterns, including susceptibility to ring-opening reactions, which may be crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine substitution enhances binding affinity due to electronic effects, while the oxetane moiety contributes to the compound's reactivity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with various receptors, potentially altering signal transduction processes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of 5-fluoro compounds have shown significant inhibitory effects against various bacterial strains.

CompoundTarget OrganismID50 (M)
This compoundStreptococcus faecium9 x 10<sup>-8</sup>
Escherichia coli1 x 10<sup>-7</sup>

These findings suggest that this compound may possess similar antimicrobial properties as its derivatives.

Antitumor Activity

A recent study highlighted the potential antitumor effects of fluorinated compounds. For instance, compounds related to camptothecin demonstrated enhanced cytotoxicity against colorectal cancer cells.

CompoundCancer TypeIC50 (M)
FL118 Derivative (7h)Colorectal CancerNot specified
This compoundPotential TargetTBD

The exact IC50 values for this compound are still under investigation, but its structural similarity to effective antitumor agents suggests promising activity.

Case Studies

  • Antimicrobial Efficacy : A study assessed the effectiveness of various fluorinated compounds against Streptococcus faecium and Escherichia coli, revealing that modifications in the fluorine position significantly influenced antimicrobial potency.
  • Cytotoxicity in Cancer Research : Another investigation focused on a series of fluorinated anilines, including this compound, showing enhanced cytotoxic effects compared to non-fluorinated analogs. The presence of the oxetane ring was noted to contribute positively to cellular uptake and subsequent cytotoxicity.

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